molecular formula C21H17BrClN3O2 B10852519 Petrosamine

Petrosamine

カタログ番号: B10852519
分子量: 458.7 g/mol
InChIキー: YWXZSQALRCVSLY-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Petrosamine is a colored pyridoacridine alkaloid isolated from marine sponges of the Petrosia genus . It is recognized as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, with an IC50 of 91 nM . This inhibitory activity is approximately six times more potent than that of galanthamine, a standard drug used in the management of Alzheimer's disease (AD) . The mechanism of action is primarily attributed to the interaction between the molecule's quaternary ammonium group and the enzyme's active site . Its planar, pentacyclic structure allows for significant charge delocalization, which contributes to its strong binding affinity and pronounced solvatochromic properties (color changes in different solvents) . Research into this compound has expanded to in vitro and in vivo neurotoxicity models, where it has shown potential neuroprotective effects against aluminium-induced toxicity, supporting its research value for neurodegenerative diseases . This product is intended for research purposes only and is not for human or veterinary therapeutic use.

特性

分子式

C21H17BrClN3O2

分子量

458.7 g/mol

IUPAC名

17-bromo-5,10,10-trimethyl-5,20-diaza-10-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1,3,6,9(21),13,15,17,19-octaene-8,12-dione;chloride

InChI

InChI=1S/C21H17BrN3O2.ClH/c1-24-7-6-12-14(9-24)21(27)20-18-17(16(26)10-25(20,2)3)13-5-4-11(22)8-15(13)23-19(12)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1

InChIキー

YWXZSQALRCVSLY-UHFFFAOYSA-M

正規SMILES

CN1C=CC2=C3C4=C(C(=O)C2=C1)[N+](CC(=O)C4=C5C=CC(=CC5=N3)Br)(C)C.[Cl-]

製品の起源

United States

準備方法

Source Material Collection and Preparation

The isolation of petrosamine begins with the collection of biomass from marine sponges of the genus Petrosia, predominantly harvested from tropical reef ecosystems. Recent work by Ribeiro et al. (2024) utilized specimens collected off the Brazilian coast, which were immediately frozen at -20°C to preserve metabolic integrity. The sponge material was subsequently cut into small pieces (1–2 cm³) to maximize surface area for solvent penetration.

Solvent Extraction and Fractionation

The primary extraction protocol involves sequential solvent partitioning:

  • Methanol Extraction : Fresh or thawed sponge biomass is subjected to ultrasonication in methanol (MeOH) at 40°C, typically using a 1:3 (w/v) ratio of biomass to solvent. This step solubilizes polar alkaloids like this compound while minimizing co-extraction of non-target lipids.

  • Liquid-Liquid Partitioning : The concentrated methanolic extract undergoes sequential partitioning with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc). This compound preferentially partitions into the CH₂Cl₂ phase due to its intermediate polarity, achieving a 0.7 g yield from 500 g of raw sponge material in recent trials.

Chromatographic Purification

Final purification employs a multi-step chromatographic strategy:

  • Size-Exclusion Chromatography : The CH₂Cl₂ fraction is loaded onto a Sephadex LH-20 column eluted with CH₂Cl₂/MeOH (2:8 v/v), separating this compound from higher molecular weight contaminants.

  • Reverse-Phase HPLC : A phenyl-hexyl semi-preparative column with a gradient of H₂O (0.01% trifluoroacetic acid, TFA) to MeOH (60–100% over 15 min) achieves baseline separation. This compound elutes at 10.6 min under these conditions, yielding 45.5 mg from 213 mg of crude fraction.

Table 1: HPLC Parameters for this compound Purification

Column TypeGradientFlow RateTemperatureRetention Time
Phenyl-hexylH₂O (0.01% TFA) to MeOH3.0 mL/min35°C10.6 min

Synthetic Preparation Routes

Retrosynthetic Analysis

The pyridoacridine core of this compound derives from a convergent strategy combining pyridine and acridine precursors. Key challenges include:

  • Regioselective formation of the central quinone-imine system

  • Installation of the α,β-unsaturated ketone moiety without epimerization

Stepwise Synthesis from Pyridine Derivatives

A validated route involves:

  • Methylation of 4-Methylpyridine : Treatment with methyl iodide (MeI) in refluxing isopropanol yields the corresponding pyridinium methiodide.

  • Aldol Condensation : Reacting the pyridinium salt with p-hydroxybenzaldehyde in ethanol/piperidine generates the enone intermediate via Knoevenagel condensation.

  • Neutralization to Zwitterion : Addition of tetrabutylammonium hydroxide (nBu₄N⁺ HO⁻) produces the stabilized phenolate form, achieving the merocyanine-like structure critical for solvatochromism.

Table 2: Key Reaction Conditions for this compound Synthesis

StepReagents/ConditionsYieldCritical Observations
1MeI, iPrOH, reflux, 12 h89%Exothermic reaction requires cooling
2p-hydroxybenzaldehyde, EtOH/piperidine, 78°C67%Color change to deep violet indicates conjugation
3nBu₄N⁺ HO⁻, CH₂Cl₂, rt92%Immediate precipitation of zwitterion

Analytical Characterization and Quality Control

Spectroscopic Validation

  • UV-Vis Solvatochromism : this compound exhibits a hypsochromic shift (Δλₘₐₓ = -78 nm) in DMSO-H₂O mixtures, confirming the merocyanine electronic structure. Band assignments:

    • Band 1 : π-π* transition at 444–591 nm (ε = 12,400–18,200 M⁻¹cm⁻¹)

    • Band 2 : n-π* transition at 320–350 nm (ε = 4,800–6,100 M⁻¹cm⁻¹)

Purity Assessment

Reverse-phase HPLC with photodiode array detection (PDA) remains the gold standard, with this compound showing ≥98% purity when eluting as a single peak at 280 nm. Residual solvent analysis via GC-MS confirms absence of toxic solvents (e.g., CH₂Cl₂ <10 ppm).

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Natural Extraction : 0.009% yield (45.5 mg from 500 g sponge) limits large-scale production

  • Synthetic Route : Theoretical yield of 54% from pyridine precursors, though multi-step purification reduces practical yield to ~32%

Environmental and Economic Considerations

Natural extraction requires sustainable harvesting practices to prevent reef ecosystem damage, while synthetic methods face challenges in waste solvent management (1.2 L solvent/g product) .

科学的研究の応用

Neuroprotective Properties

Mechanism of Action
Petrosamine exhibits significant acetylcholinesterase (AChE) inhibitory activity, approximately six times more potent than galanthamine, a well-known AChE inhibitor used in Alzheimer's disease treatment. The compound's molecular structure facilitates strong interactions with the AChE enzyme, particularly through its quaternary ammonium group, which enhances binding affinity .

Research Findings
Recent studies have demonstrated that this compound can counteract aluminum-induced neurotoxicity in vitro and in vivo. In a study using SH-SY5Y neuroblastoma cells and zebrafish embryos, this compound was shown to restore cell viability affected by aluminum exposure. The results indicated that higher concentrations of this compound significantly reduced apoptosis and improved cell survival rates .

Applications in Alzheimer's Disease Research

Potential Treatment for Alzheimer's Disease
Given the increasing prevalence of Alzheimer's disease, there is a pressing need for new therapeutic agents. This compound's ability to inhibit AChE positions it as a promising candidate for drug development aimed at treating neurodegenerative conditions. Its efficacy was evaluated against various concentrations of aluminum chloride, revealing that even low doses of this compound could mitigate neurotoxicity .

Case Studies

  • In Vitro Studies : In one study, this compound was tested on SH-SY5Y cells exposed to aluminum chloride. The compound's protective effects were evident at concentrations as low as 0.01 mg/ml, where it effectively restored cell viability to control levels .
  • In Vivo Studies : Zebrafish models demonstrated that while high concentrations of this compound were lethal, lower concentrations supported survival rates of 100% across tested time points, indicating its potential safety and efficacy in biological systems .

Broader Implications

Marine-Derived Natural Products
this compound is part of a larger class of marine-derived alkaloids that exhibit diverse biological activities. Its isolation from marine sponges highlights the potential of marine organisms as sources of novel compounds for pharmacological applications. The exploration of these natural products could lead to significant advancements in drug discovery for various diseases .

Data Table: Summary of this compound Research Findings

Study TypeModel UsedKey FindingsReference
In VitroSH-SY5Y CellsRestored cell viability against aluminum-induced toxicity
In VivoZebrafish EmbryosSupported high survival rates at lower concentrations
Molecular DockingTcAChE InteractionStrong binding affinity due to quaternary ammonium group
Comparative StudyVarious AlkaloidsThis compound showed superior AChE inhibition compared to others

作用機序

類似の化合物との比較

ペトロサミンは、強力なアセチルコリンエステラーゼ阻害活性を持つことから、ピリドアクリジンアルカロイドの中でユニークです。 類似の化合物には以下が含まれます。

ペトロサミンは、その高い効力とユニークな構造的特徴から際立っており、さらなる研究開発のための貴重な化合物となっています.

類似化合物との比較

Table 1: Structural Features of Petrosamine and Analogues

Compound Core Structure Charge Key Functional Groups Solvatochromism
This compound (1) Pentacyclic pyridoacridine +1 C5/C8 keto, quaternary N-10 Yes (Δλmax = 21 nm)
This compound B (2) Regioisomeric pyridoacridine +1 Quinoline ring E, O-hydrogenated vinylamine Moderate
Debromothis compound (3) Tetracylic pyridoacridine +1 C5 keto, bromine-deficient Not reported
Amphimedine Pentacyclic pyridoacridine Neutral No quaternary N or keto groups No

Key Observations :

  • Charge Localization: this compound’s quaternary N-10 stabilizes its cationic form, enhancing solubility in polar solvents.
  • Tautomerism : this compound exists predominantly as the di-keto tautomer, validated by X-ray crystallography and DFT calculations. This compound B’s O-hydrogenated vinylamine introduces steric hindrance, reducing resonance stabilization .

Table 2: AChE Inhibition and Cytotoxicity Profiles

Compound AChE IC₅₀ (µM) Cytotoxicity (SH-SY5Y) Neuroprotective Effects
This compound 0.091 Non-toxic up to 1000 µM Restores cell viability (95.8% at 50 µM)
This compound B Not reported Moderate Inhibits aspartate semialdehyde dehydrogenase
4-Acetoxy-plakinamine B 3.75 High Mixed-competitive AChE inhibition
Rivastigmine 5.5 Low Clinical AD drug

Key Observations :

  • Potency : this compound’s AChE inhibition is 60-fold stronger than rivastigmine, attributed to its cationic nitrogen and planar aromatic system docking into AChE’s active site .

Solvent Interactions and Stability

  • pH Stability : this compound remains stable across pH 2–10, with pKa > 10. Protonation occurs only in strong acids (e.g., CF₃COOH), forming a dicationic species ([1•2H]²⁺) .
  • Solvent Effects : Hypsochromic shifts in polar solvents (e.g., ∆λmax = −78 nm in DMSO vs. H₂O) mirror merocyanine dyes, driven by HOMO polarization . This compound B lacks this behavior due to reduced charge delocalization .

Research Findings and Implications

Therapeutic Potential: In zebrafish models, this compound reverses aluminum-induced neurotoxicity, improving survival (94.9% at 200 µM) and reducing lipid peroxidation .

Synthetic Challenges : The compound’s complex structure (five rings, quaternary N) complicates synthesis. Current efforts focus on simplifying the scaffold while retaining AChE affinity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。